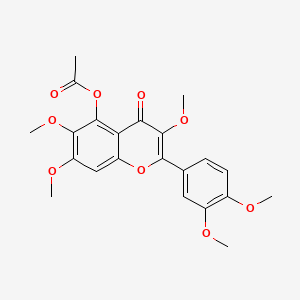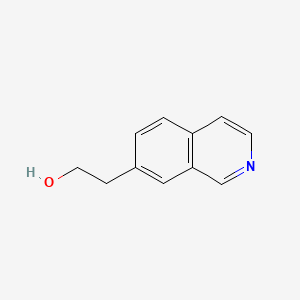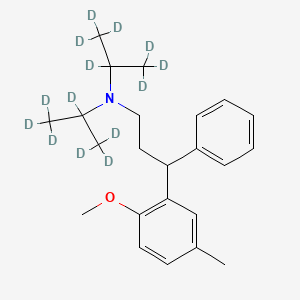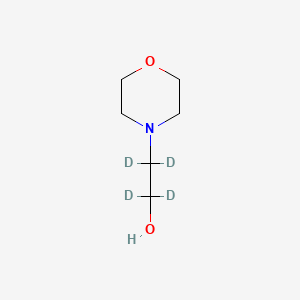
4-Morpholineethanol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanol-d4 is the labelled analogue of 4-Morpholineethanol, which is a derivative of morphine used in the preparation of ester prodrugs of naproxen .
Synthesis Analysis
4-Morpholineethanol-d4 is a specialty product for proteomics research . It is used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular formula of 4-Morpholineethanol-d4 is C6H9D4NO2 . It has four deuterium atoms substituted for the hydrogen atoms in the molecule . The compound has a mild, amine-like odor and a boiling point of 243°C .
Physical And Chemical Properties Analysis
4-Morpholineethanol-d4 is a colorless, oily liquid . It is soluble in water, ethanol, and other polar solvents . Its molecular weight is 135.20 g/mol .
Scientific Research Applications
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in studies related to the toxicity of 2,4-D herbicide, highlighting the rapid advancements in toxicology and mutagenicity research. The review utilized a novel method to quantitatively visualize and summarize the development in the field, revealing the USA, Canada, and China as leading contributors. It emphasized the focus on occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species, suggesting future research to concentrate on molecular biology and exposure assessment in human or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Morpholino Oligos in Gene Function Inhibition
Morpholino oligos, introduced for gene function inhibition in embryos, have been applied across various model organisms. This review discusses the successes and limitations of morpholinos, suggesting them as a simple and rapid method for studying gene function with the necessity of careful controls for accurate results (Heasman, 2002).
Advances in Antioxidant Activity Determination Methods
This review critically presents the most important tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, and the advantages and disadvantages. It covers a range of assays based on hydrogen atom transfer and electron transfer, highlighting their application in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Pharmacological Interest of Morpholine and Pyrans Derivatives
A comprehensive review on the pharmacological profiles of morpholine derivatives, emphasizing the broad spectrum of activities offered by these compounds. The study discusses the significance of the morpholine ring in chemical design for diverse pharmacological applications, suggesting the potential for future research in developing novel morpholine and pyran derivatives for therapeutic use (Asif & Imran, 2019).
Synthetic Preview and Pharmaceutical Applications of Piperazine and Morpholine
This review summarizes the medicinal chemistry investigations of piperazine and morpholine analogues, underlining their broad spectrum of pharmaceutical applications. It reviews recent developments in the synthesis of these derivatives, presenting their potent pharmacophoric activities and suggesting directions for future research in enhancing their medicinal potential (Mohammed et al., 2015).
Mechanism of Action
Target of Action
4-Morpholineethanol-d4 is a deuterated isotopologue of 4-morpholineethanol . It is primarily used in research and analytical applications . The compound’s primary targets are the organic compounds that it is used to trace or analyze .
Mode of Action
The compound interacts with its targets by being used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . It is also used as a tracer molecule in biomedical research to study metabolic pathways and drug metabolism .
Biochemical Pathways
The specific biochemical pathways affected by 4-Morpholineethanol-d4 would depend on the organic compounds it is used to trace or analyze . As a tracer molecule, it can help researchers understand the movement, transformation, and metabolic processes of these compounds .
Pharmacokinetics
Its solubility in water, ethanol, and other polar solvents suggests that it could be readily absorbed and distributed in biological systems . Its impact on bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of 4-Morpholineethanol-d4’s action would be the successful tracing or analysis of the target organic compounds . By serving as an internal standard or tracer molecule, it allows researchers to gain insights into the behavior and metabolic processes of these compounds .
Action Environment
The action, efficacy, and stability of 4-Morpholineethanol-d4 can be influenced by environmental factors. For instance, it is stable under normal conditions of use and storage, but may react with strong oxidizing agents and acids . Therefore, it should be handled with care and stored in a cool, dry place away from sources of ignition .
properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2/i1D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDCBRMNNSAAW-RUKOHJPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662135 |
Source


|
| Record name | 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholineethanol-d4 | |
CAS RN |
1185052-90-7 |
Source


|
| Record name | 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

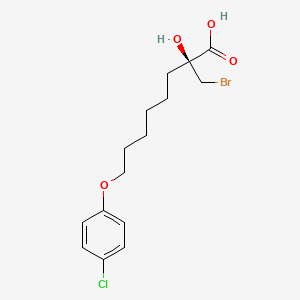
![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)

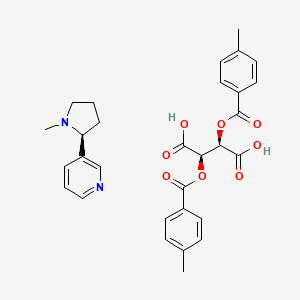
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)


